molecular formula C12H18N3NaO4S B13865365 N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt

N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt

Cat. No.: B13865365
M. Wt: 323.35 g/mol
InChI Key: YWETXBRGXAEYGG-UHFFFAOYSA-M
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Description

Demethylamino Ranitidine Acetamide Sodium: is a pharmaceutical secondary standard and certified reference materialThe compound has the empirical formula C12H18N3NaO4S and a molecular weight of 323.34 g/mol . It is used in various analytical applications, including pharmaceutical quality control and method development.

Preparation Methods

The synthesis of Demethylamino Ranitidine Acetamide Sodium involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Demethylamino Ranitidine Acetamide Sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Demethylamino Ranitidine Acetamide Sodium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Demethylamino Ranitidine Acetamide Sodium involves its interaction with specific molecular targets. As a derivative of ranitidine, it is likely to interact with histamine H2 receptors. By binding to these receptors, it inhibits the secretion of gastric acid, similar to ranitidine. This action helps in reducing gastric acid-related conditions .

Comparison with Similar Compounds

Demethylamino Ranitidine Acetamide Sodium can be compared with other similar compounds, such as:

    Ranitidine: The parent compound, ranitidine, is a histamine H2 receptor antagonist used to treat gastric acid-related conditions.

    Cimetidine: Another H2 receptor antagonist, cimetidine, is used for similar therapeutic purposes but has different pharmacokinetic properties.

    Famotidine: Famotidine is a more potent H2 receptor antagonist with a longer duration of action compared to ranitidine.

    Nizatidine: Nizatidine is another H2 receptor antagonist with similar uses but different pharmacological profiles.

Demethylamino Ranitidine Acetamide Sodium is unique due to its specific structural modifications, which may influence its pharmacological properties and analytical applications.

Properties

IUPAC Name

sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWETXBRGXAEYGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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